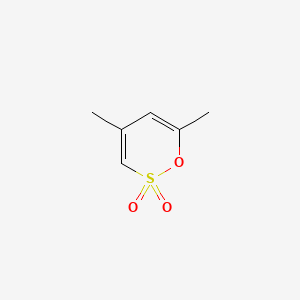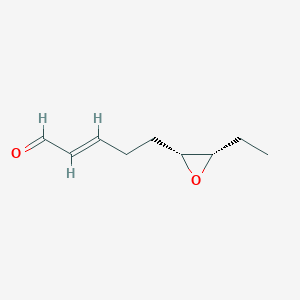
rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is an organic compound that belongs to the class of epoxides and aldehydes. This compound features an oxirane ring (epoxide) and an aldehyde functional group, making it a versatile molecule in organic synthesis and various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” typically involves the following steps:
Epoxidation: The starting material, a suitable alkene, undergoes epoxidation using a peracid (e.g., m-chloroperbenzoic acid) to form the oxirane ring.
Aldehyde Formation: The resulting epoxide is then subjected to oxidation conditions to introduce the aldehyde functional group. This can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The epoxide ring can undergo nucleophilic substitution reactions with various nucleophiles (e.g., amines, thiols) to form substituted products.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, PCC, Dess-Martin periodinane
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Primary alcohols
Substitution: Substituted epoxides
Applications De Recherche Scientifique
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of “rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” involves its interaction with various molecular targets. The epoxide ring can react with nucleophiles, leading to the formation of covalent bonds with proteins, DNA, or other biomolecules. The aldehyde group can form Schiff bases with amines, further contributing to its reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoxides: Compounds with an oxirane ring, such as ethylene oxide and propylene oxide.
Aldehydes: Compounds with an aldehyde group, such as benzaldehyde and acetaldehyde.
Uniqueness
“rel-(E)-5-((2R,3S)-3-Ethyloxiran-2-yl)pent-2-enal” is unique due to the presence of both an epoxide and an aldehyde functional group in the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propriétés
Formule moléculaire |
C9H14O2 |
|---|---|
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
(E)-5-[(2R,3S)-3-ethyloxiran-2-yl]pent-2-enal |
InChI |
InChI=1S/C9H14O2/c1-2-8-9(11-8)6-4-3-5-7-10/h3,5,7-9H,2,4,6H2,1H3/b5-3+/t8-,9+/m0/s1 |
Clé InChI |
ZSTYAQLLVODWMQ-AFRAPRFESA-N |
SMILES isomérique |
CC[C@H]1[C@H](O1)CC/C=C/C=O |
SMILES canonique |
CCC1C(O1)CCC=CC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


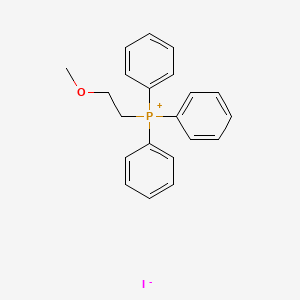
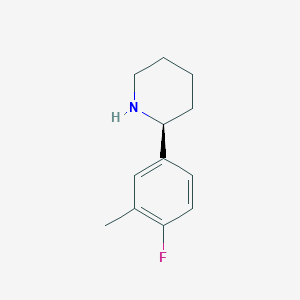
![Benz[j]heptaphene](/img/structure/B14749824.png)

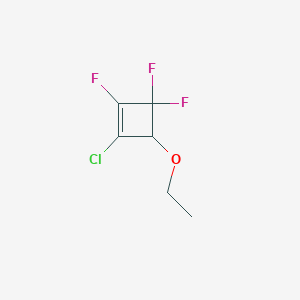
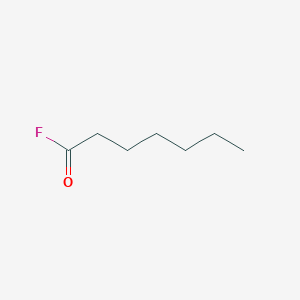


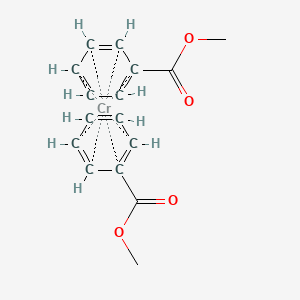



![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
